molecular formula C26H30O3 B161005 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate CAS No. 19041-66-8

17beta-Hydroxyandrosta-1,4-dien-3-one benzoate

Cat. No.: B161005
CAS No.: 19041-66-8
M. Wt: 390.5 g/mol
InChI Key: QYOIZDDZJSQWGQ-IXKNJLPQSA-N
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Description

17beta-Hydroxyandrosta-1,4-dien-3-one benzoate is a synthetic anabolic-androgenic steroid. It is a derivative of boldenone, which is known for its anabolic properties and relatively low androgenic activity. This compound is often used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate typically involves the esterification of 17beta-Hydroxyandrosta-1,4-dien-3-one with benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17beta-Hydroxyandrosta-1,4-dien-3-one benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic applications, including muscle wasting diseases and hormone replacement therapy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene transcription, leading to increased protein synthesis and muscle growth. The molecular targets include various genes involved in anabolic and androgenic pathways .

Comparison with Similar Compounds

Uniqueness: 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate is unique due to its specific esterification, which affects its pharmacokinetics and duration of action. This makes it particularly useful in research settings where controlled release and prolonged activity are desired .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,12,14,16,20-23H,8-11,13,15H2,1-2H3/t20-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOIZDDZJSQWGQ-IXKNJLPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940605
Record name 3-Oxoandrosta-1,4-dien-17-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19041-66-8
Record name Boldenone benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19041-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17beta-Hydroxyandrosta-1,4-dien-3-one benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxoandrosta-1,4-dien-17-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxyandrosta-1,4-dien-3-one benzoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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